

2-Amino-2'-fluoro-5-nitrobenzophenone in forensic and research applications

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Compound of Interest

2-Amino-2'-fluoro-5nitrobenzophenone

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Application Notes and Protocols for 2-Amino-2'-fluoro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluoro-5-nitrobenzophenone is a substituted benzophenone derivative with significant applications in forensic science and pharmaceutical research.[1][2] Its chemical structure, featuring an amino group, a nitro group, and a fluorine atom on the benzophenone core, makes it a key intermediate in the synthesis of various psychoactive compounds and a crucial analyte in toxicological screenings.[1] This document provides detailed application notes and experimental protocols for its use in forensic and research settings.

Chemical Structure:

- IUPAC Name: (2-amino-5-nitrophenyl)(2-fluorophenyl)methanone
- Synonyms: Flunitrazepam benzophenone[3]
- CAS Number: 344-80-9[3]



Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-Amino-2'-fluoro-5-nitrobenzophenone** is presented in the table below. This data is essential for its identification and quantification in various matrices.

Property	Value
Molecular Formula	C13H9FN2O3
Molecular Weight	260.22 g/mol
Appearance	Yellow crystalline solid
Melting Point	161-163 °C
Solubility	Soluble in DMF (2 mg/ml) and DMSO (1 mg/ml)
UV-Vis λmax	230, 351 nm
GC-MS Spectral Data	Available in the Cayman Spectral Library, a free, searchable database of over 2,000 forensic drug standards.[3]
GHS Hazard Statements	H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects)

Forensic Applications

The primary forensic relevance of **2-Amino-2'-fluoro-5-nitrobenzophenone** stems from its relationship with the potent benzodiazepine, flunitrazepam (Rohypnol®). It serves as both a direct precursor in the illicit synthesis of flunitrazepam and as a stable hydrolysis product, making it a key marker in toxicological analysis.[3][4]

Marker for Illicit Flunitrazepam Synthesis

The presence of **2-Amino-2'-fluoro-5-nitrobenzophenone** in seized materials can be a strong indicator of a clandestine laboratory operation for synthesizing flunitrazepam. Forensic chemists can analyze suspicious powders or residues for this precursor to establish the nature of the illicit drug production.

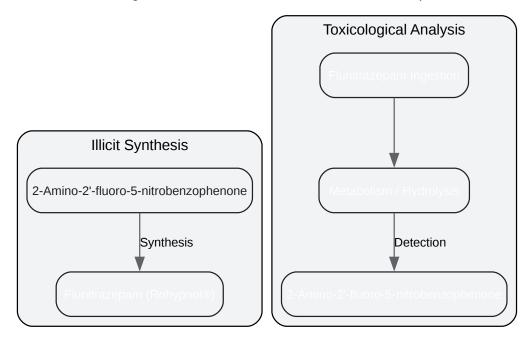


Metabolite and Hydrolysis Product in Toxicology

Flunitrazepam is extensively metabolized in the body, and it also degrades in biological samples. Acid hydrolysis, a common sample preparation technique in forensic toxicology, converts flunitrazepam and its major metabolites into **2-Amino-2'-fluoro-5-nitrobenzophenone**.[3] Therefore, its detection in urine or blood samples is a reliable method for confirming flunitrazepam exposure, especially when the parent drug is no longer detectable.

Below is a diagram illustrating the relationship between **2-Amino-2'-fluoro-5-nitrobenzophenone** and flunitrazepam in a forensic context.

Forensic Significance of 2-Amino-2'-fluoro-5-nitrobenzophenone



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Caption: Forensic relevance of **2-Amino-2'-fluoro-5-nitrobenzophenone**.

Research Applications



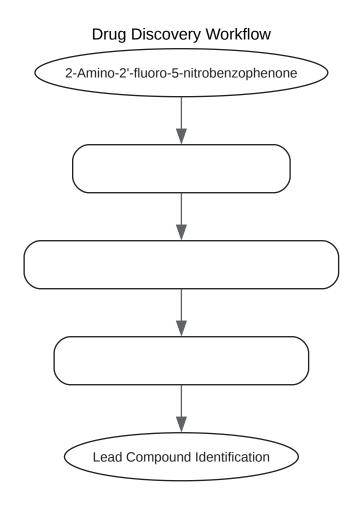
In the realm of scientific research, **2-Amino-2'-fluoro-5-nitrobenzophenone** is a valuable building block for the synthesis of novel benzodiazepine derivatives. Its reactive functional groups allow for various chemical modifications to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Synthesis of Novel Benzodiazepine Receptor Agonists

Researchers in medicinal chemistry and drug development utilize **2-Amino-2'-fluoro-5-nitrobenzophenone** as a starting material to create new molecules that target benzodiazepine receptors. By modifying the core structure, scientists can develop compounds with improved properties, such as enhanced potency, selectivity, or a more favorable pharmacokinetic profile. An example of this is the development of ultrashort-acting benzodiazepine receptor agonists.

The general workflow for such research is depicted in the following diagram:





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Caption: Workflow for developing novel benzodiazepines.

Experimental Protocols

Protocol 1: Synthesis of Flunitrazepam from 2-Amino-2'-fluoro-5-nitrobenzophenone

This protocol describes a potential synthetic route for flunitrazepam, for research and reference purposes only. The synthesis of controlled substances is subject to strict legal regulations.

Materials:



- 2-Amino-2'-fluoro-5-nitrobenzophenone
- · Chloroacetyl chloride
- Hexamethylenetetramine (Hexamine)
- Ammonia solution (25%)
- Toluene
- p-Toluenesulfonic acid hydrate
- · Dry chloroform
- Tetrahydrofuran (THF)
- 96% Ethanol
- Dichloromethane
- Silica gel
- Standard laboratory glassware
- Rotary evaporator
- Dean-Stark apparatus

Procedure:

- Acylation: Dissolve **2-Amino-2'-fluoro-5-nitrobenzophenone** in dry chloroform. Add chloroacetyl chloride dropwise and stir at 35°C for 2 hours with moisture protection.
- Solvent Removal: Evaporate the solvent using a rotary evaporator. Add fresh chloroform and evaporate again to ensure complete dryness.
- Cyclization: Dissolve the resulting 2-(chloroacetamido)-2'-fluoro-5-nitrobenzophenone in THF. Add hexamine, 96% ethanol, and 25% ammonia solution.

Methodological & Application

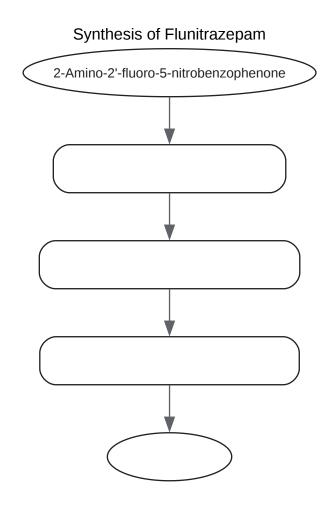




- · Reflux: Reflux the mixture for 6 hours.
- Solvent Removal: Evaporate all volatile components using a rotary evaporator.
- Ring Closure: Add toluene and p-toluenesulfonic acid hydrate to the residue. Reflux with a Dean-Stark apparatus for 90 minutes.
- Work-up: Add hot water and allow the mixture to cool. Filter the solid, wash with water, and dissolve in dichloromethane.
- Purification: Pass the dichloromethane solution through a short silica gel column. Evaporate the solvent to obtain the final product.

The following diagram illustrates the key steps in this synthesis:





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Caption: Key stages in the synthesis of flunitrazepam.

Protocol 2: GC-MS Analysis of 2-Amino-2'-fluoro-5nitrobenzophenone in Urine (Post-Hydrolysis)

This protocol is adapted from established methods for the analysis of benzodiazepines and their metabolites in biological fluids.

- 1. Sample Preparation (Acid Hydrolysis and Extraction):
- To 1 mL of urine, add an appropriate internal standard.



- Add 1 mL of concentrated hydrochloric acid.
- Heat the sample at 100°C for 30 minutes to hydrolyze flunitrazepam and its conjugates to 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Cool the sample and adjust the pH to approximately 9 with sodium hydroxide.
- Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and hexane).
- Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Column: HP-1 capillary column (30 m x 0.25 mm x 0.25 μm) or equivalent.
- · Carrier Gas: Helium.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp to 280°C at 20°C/minute.
 - Hold at 280°C for 5 minutes.
- Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
- lons to Monitor: To be determined based on the mass spectrum of 2-Amino-2'-fluoro-5nitrobenzophenone.



3. Quantitative Data:

The following table presents typical validation parameters for the analysis of benzodiazepines in urine by LC-MS/MS, which can serve as a reference for a validated GC-MS method for **2-Amino-2'-fluoro-5-nitrobenzophenone**.

Parameter	Typical Value
Limit of Detection (LOD)	2.0 ng/mL
Limit of Quantitation (LOQ)	6.0 ng/mL
Linearity Range	2.0 - 300 ng/mL (r ² ≥ 0.99)
Accuracy	80-120%
Precision (%RSD)	≤15%

Disclaimer

The information provided in these application notes is for research and forensic use only. The synthesis of controlled substances is illegal without proper licensing and authorization. All laboratory procedures should be conducted in accordance with applicable laws and safety guidelines.

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